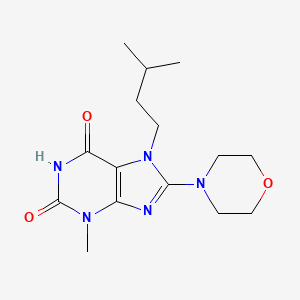

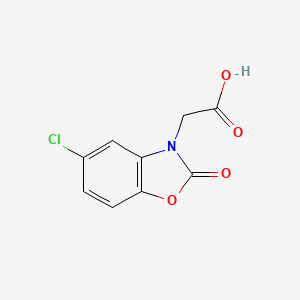

(5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid

Overview

Description

(5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a chloro substituent at the 5th position, an oxo group at the 2nd position, and an acetic acid moiety at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, one method involves the reaction of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and a mesoporous titania–alumina mixed oxide catalyst at 50°C . Another method involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form benzoxazole derivatives .

Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve the use of efficient and eco-friendly catalytic systems. Magnetic nanocatalysts have been reported to be effective in the synthesis of various oxazole derivatives, offering high stability and easy separation from the reaction mixture using an external magnet .

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the chloro substituent and the oxo group.

Common Reagents and Conditions: Common reagents used in the reactions of benzoxazole derivatives include hydrogen peroxide, ethanol, titanium tetraisopropoxide, and various catalysts such as mesoporous titania–alumina mixed oxide and magnetic nanocatalysts . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the condensation reaction with aromatic aldehydes can yield 2-substituted benzoxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways. Benzoxazole derivatives are known to exhibit their effects by modulating various biological pathways, including the inhibition of enzymes and receptors involved in disease processes . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid include other benzoxazole derivatives such as 2-substituted benzoxazoles, benzothiazoles, and oxazoles . These compounds share a common benzoxazole core structure but differ in their substituents and functional groups.

Uniqueness: The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro substituent and the acetic acid moiety can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry .

Properties

IUPAC Name |

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO4/c10-5-1-2-7-6(3-5)11(4-8(12)13)9(14)15-7/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUYIEZNIDPDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N(C(=O)O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2384294.png)

![Methyl 4-((furan-2-ylmethyl)(4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2384302.png)

![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2384305.png)

![(2Z)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2384306.png)

![3-ethyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384315.png)